molecular formula C9H8N2O B12363390 2-(2-Furanyl)-5-methylpyrazine-d3

2-(2-Furanyl)-5-methylpyrazine-d3

Cat. No.: B12363390
M. Wt: 163.19 g/mol
InChI Key: UTWJJSZAHQEJAT-FIBGUPNXSA-N
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Description

2-(2-Furanyl)-5-methylpyrazine-d3 is a deuterated derivative of 2-(2-Furanyl)-5-methylpyrazine, a heterocyclic aromatic compound. The presence of deuterium atoms makes it useful in various scientific research applications, particularly in the fields of chemistry and pharmacology. The compound features a furan ring fused to a pyrazine ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Furanyl)-5-methylpyrazine-d3 typically involves the deuteration of 2-(2-Furanyl)-5-methylpyrazine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including chromatographic techniques and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

2-(2-Furanyl)-5-methylpyrazine-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of furanyl-pyrazine oxides.

    Reduction: Formation of reduced furanyl-pyrazine derivatives.

    Substitution: Formation of substituted furanyl-pyrazine compounds.

Scientific Research Applications

2-(2-Furanyl)-5-methylpyrazine-d3 has a wide range of scientific research applications:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(2-Furanyl)-5-methylpyrazine-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its metabolic stability and bioavailability. The compound may interact with enzymes and receptors, leading to various biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Furanyl)-5-methylpyrazine: The non-deuterated version of the compound.

    2-Furanyl Fentanyl: A fentanyl analog with a furan ring.

    2,5-Furandicarboxylic Acid: A furan derivative used in polymer production.

Uniqueness

2-(2-Furanyl)-5-methylpyrazine-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracing in metabolic and kinetic studies. This makes it a valuable tool in various scientific disciplines.

Properties

Molecular Formula

C9H8N2O

Molecular Weight

163.19 g/mol

IUPAC Name

2-(furan-2-yl)-5-(trideuteriomethyl)pyrazine

InChI

InChI=1S/C9H8N2O/c1-7-5-11-8(6-10-7)9-3-2-4-12-9/h2-6H,1H3/i1D3

InChI Key

UTWJJSZAHQEJAT-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CN=C(C=N1)C2=CC=CO2

Canonical SMILES

CC1=CN=C(C=N1)C2=CC=CO2

Origin of Product

United States

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